Y 134
Overview
Description
The compound Y 134 is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo(b)thiophene core, which is known for its diverse biological activities, and a piperazine moiety, often found in pharmacologically active compounds.
Mechanism of Action
Target of Action
The primary target of this compound is the estrogen receptor . This receptor plays a crucial role in many biological processes, including the regulation of the menstrual cycle and reproductive development, as well as the maintenance of bone and cardiovascular health .
Mode of Action
This compound acts as a selective estrogen receptor modulator (SERM) . It has estrogen agonist effects on bone and cholesterol metabolism but behaves as a complete estrogen antagonist on mammary gland and uterine tissue . This means it can selectively activate or inhibit estrogen-like actions in different tissues .
Biochemical Pathways
The compound’s interaction with the estrogen receptor influences several biochemical pathways. For instance, in bone tissue, it can promote bone density and strength by stimulating osteoblastic activity and inhibiting osteoclastic activity . In contrast, in breast and uterine tissues, it can inhibit cell proliferation, thereby reducing the risk of cancer .
Pharmacokinetics
They are metabolized in the liver and excreted in bile and feces . These properties can impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action depend on the tissue type. In bone tissue, it can lead to increased bone mineral density and reduced risk of fractures . In contrast, in breast and uterine tissues, it can lead to reduced cell proliferation and potentially lower the risk of certain types of cancer .
Action Environment
Environmental factors such as diet, lifestyle, and co-administration of other medications can influence the compound’s action, efficacy, and stability . For example, certain foods or drugs might interact with this compound, altering its absorption or metabolism . Additionally, individual genetic variations can also affect the compound’s action and the patient’s response to treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y 134 typically involves multi-step organic reactions. The process begins with the preparation of the benzo(b)thiophene core, followed by the introduction of the hydroxy and phenyl groups. The final step involves the attachment of the piperazine moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Y 134: can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Y 134: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure but different substituents.
Other benzo(b)thiophene derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
Y 134: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S/c1-18(2)29-13-15-30(16-14-29)21-7-3-19(4-8-21)27(33)26-24-12-11-23(32)17-25(24)34-28(26)20-5-9-22(31)10-6-20/h3-12,17-18,31-32H,13-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEOPHGPHCWOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472568 | |
Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849662-80-2 | |
Record name | Y134 compound | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849662802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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